

"Chemical structure and properties of GLUT4 activator 2"

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Compound of Interest

Compound Name: GLUT4 activator 2

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In-Depth Technical Guide: GLUT4 Activator 2 (C59)

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLUT4 Activator 2, also known as Insulin Sensitizer C59, is a novel small molecule that enhances insulin-stimulated glucose uptake. It represents a promising therapeutic agent for insulin resistance and type 2 diabetes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **GLUT4 Activator 2**. Detailed experimental protocols and a mechanistic signaling pathway are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

GLUT4 Activator 2 is an adamantane carboxamide derivative. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	N-(4,5-dichloropyridin-2-yl)adamantane-1-carboxamide	[1]
Synonyms	Insulin sensitizer C59, C59	[1][2]
CAS Number	2761446-81-3	[1]
Molecular Formula	C ₁₆ H ₁₈ Cl ₂ N ₂ O	[3]
Molecular Weight	325.23 g/mol	[3]
Appearance	Solid	[4]
Solubility	10 mM in DMSO	[4]

Chemical Structure:

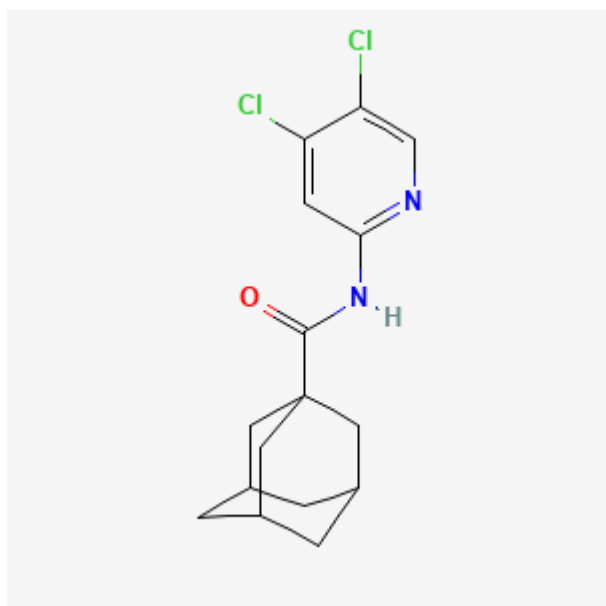


Figure 1: 2D structure of **GLUT4 Activator 2** (C59).

Biological Activity and Mechanism of Action

GLUT4 Activator 2 acts as an insulin sensitizer by potentiating insulin-stimulated translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane in key metabolic tissues such as skeletal muscle and adipose tissue.[2][4] It is important to note that C59 does not

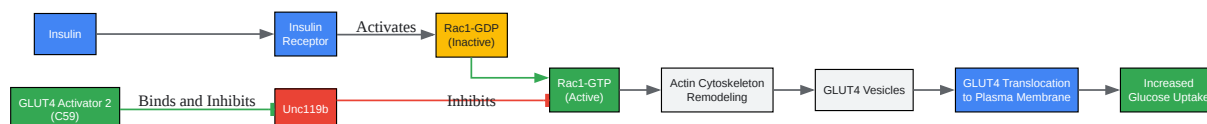
induce GLUT4 translocation on its own but specifically enhances the cellular response to insulin.[4]

The molecular target of C59 has been identified as the protein Unc-119 lipid binding chaperone B (Unc119b).[5] Unc119b is an endogenous inhibitor of GLUT4 translocation. It exerts its inhibitory effect by interacting with the small GTPase Rac1 and preventing its activation by insulin.[5] Rac1 activation is a critical step in the insulin signaling cascade that leads to the remodeling of the actin cytoskeleton, a process necessary for the movement and fusion of GLUT4-containing vesicles with the plasma membrane.

By binding to Unc119b, C59 competitively inhibits the interaction between Unc119b and Rac1.[5] This relieves the inhibition on Rac1, leading to its enhanced activation in the presence of insulin. Activated Rac1 then promotes the necessary cytoskeletal rearrangements for GLUT4 translocation, resulting in increased glucose uptake from the bloodstream.[5]

Signaling Pathway

The proposed signaling pathway for **GLUT4 Activator 2 (C59)** is depicted below.



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Caption: Signaling pathway of **GLUT4 Activator 2 (C59)**.

In Vivo Efficacy

In a model of diet-induced obesity (DIO) in mice, daily administration of C59 at 10 mg/kg resulted in a significant decrease in fasting blood glucose and plasma insulin levels.[2] Furthermore, C59 treatment improved glucose tolerance in these animals, demonstrating its oral availability and efficacy in a preclinical model of insulin resistance.[2]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of **GLUT4 Activator 2**.

GLUT4 Translocation Assay (HiBiT-based)

This real-time assay quantifies the translocation of GLUT4 to the cell surface.

Principle: A small, 11-amino-acid tag (HiBiT) is engineered into an extracellular loop of GLUT4. When GLUT4 translocates to the plasma membrane, the HiBiT tag is exposed to the extracellular medium. A larger, complementary subunit (LgBiT) and a substrate are added to the medium. The binding of LgBiT to HiBiT reconstitutes a functional NanoLuc® luciferase, generating a luminescent signal that is proportional to the amount of GLUT4 at the cell surface. [\[6\]](#)[\[7\]](#)

Protocol Outline:

- Cell Culture: C2C12 myoblasts stably expressing HiBiT-tagged GLUT4 are plated in a 384-well plate.[\[6\]](#)
- Assay Initiation: Cells are washed and incubated with a buffer containing LgBiT and the luciferase substrate.[\[6\]](#)
- Compound and Insulin Addition: A baseline luminescence is recorded before the addition of **GLUT4 Activator 2** (e.g., at 10 μ M) or vehicle, followed by stimulation with insulin.[\[2\]](#)
- Signal Detection: Luminescence is measured kinetically over time using a plate reader to monitor the rate and extent of GLUT4 translocation.[\[6\]](#)

Rac1 Activation Assay (PBD Pull-Down)

This assay measures the amount of active, GTP-bound Rac1 in cell lysates.

Principle: The p21-binding domain (PBD) of the p21-activated kinase (PAK1) specifically binds to the GTP-bound (active) form of Rac1. The PBD is immobilized on agarose or magnetic beads and used to selectively pull down active Rac1 from cell lysates. The amount of pulled-down Rac1 is then quantified by Western blotting.[\[5\]](#)[\[8\]](#)

Protocol Outline:

- Cell Lysis: Cells treated with insulin and/or C59 are lysed in a buffer that preserves GTPase activity.[9]
- Pull-Down: Cell lysates are incubated with PAK1-PBD coupled to beads to capture active Rac1.[5][8]
- Washing: The beads are washed to remove non-specifically bound proteins.[8]
- Elution and Western Blotting: The bound proteins are eluted, separated by SDS-PAGE, and transferred to a membrane. The amount of active Rac1 is detected using a specific anti-Rac1 antibody.[8]

In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This test assesses the ability of an animal to clear a glucose load from the blood.

Protocol Outline:

- Fasting: Mice are fasted for a defined period (e.g., 6 hours) with free access to water.[1][10]
- Baseline Glucose Measurement: A baseline blood glucose reading is taken from the tail vein. [1]
- Compound Administration: **GLUT4 Activator 2** or vehicle is administered (e.g., by oral gavage or intraperitoneal injection) at a specified time before the glucose challenge.
- Glucose Challenge: A bolus of D-glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.[1]
- Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at various time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).[10]
- Data Analysis: The area under the curve (AUC) of the blood glucose excursion is calculated to determine glucose tolerance.

Summary and Future Directions

GLUT4 Activator 2 (C59) is a promising insulin-sensitizing agent with a novel mechanism of action involving the inhibition of Unc119b and subsequent potentiation of insulin-stimulated Rac1 activation. Its efficacy in a preclinical model of insulin resistance highlights its potential for the treatment of type 2 diabetes. Further research should focus on detailed pharmacokinetic and toxicological profiling, as well as optimization of the adamantane carboxamide scaffold to improve potency and drug-like properties. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for advancing the study of this and similar compounds.

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